2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a benzyl group, a thioether linkage, and a 4-methoxyphenyl acetamide moiety. The sulfanyl group and acetamide functionality may enhance solubility and target binding, while the methoxyphenyl substituent could influence metabolic stability .
Properties
IUPAC Name |
2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2/c1-32-18-11-9-17(10-12-18)27-20(30)15-33-25-28-21-19-8-5-13-26-23(19)34-22(21)24(31)29(25)14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQXYGZUXBMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of nitrogen-sulfur heterocycles with fused tricyclic systems. Key analogues include:
Key Observations :
- Complexity vs. Simplicity: Unlike terpenoids (simple volatile molecules), the target compound’s polycyclic design enables selective interactions with protein targets (e.g., kinases) but may reduce bioavailability due to high molecular weight .
- Bioactivity Divergence : Salternamide E, despite sharing a marine microbial origin, lacks the acetamide and sulfanyl motifs, resulting in distinct antimicrobial rather than kinase-targeted effects .
Physicochemical Properties
Comparative solubility and stability data (theoretical):
| Property | Target Compound | Salternamide E | Terpenoids |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5 | ~2.8 | 1.5–4.0 |
| Aqueous solubility (mg/mL) | <0.1 | 0.5 | 0.01–1.0 |
| Metabolic stability (t₁/₂) | Moderate | Low | Variable |
The target compound’s moderate lipophilicity suggests better membrane permeability than Salternamide E but inferior to smaller terpenoids. Its sulfanyl group may confer redox sensitivity, a trait absent in oxygen-dominated terpenoids .
Notes
Evidence Limitations : The provided materials lack direct references to the target compound, necessitating extrapolation from broader structural and methodological trends .
Methodological Overlaps: LC/MS-based prioritization (as in marine actinomycete studies) is critical for identifying trace analogues with similar complexity .
Diverse Applications: While terpenoids dominate topical/therapeutic essential oils, the target compound’s niche may lie in targeted small-molecule therapeutics due to its precision-enabled scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
